molecular formula C21H26N2O4S B2649171 N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 391221-16-2

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2649171
CAS RN: 391221-16-2
M. Wt: 402.51
InChI Key: QAEWXZBLFMQXDR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide (ADSB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADSB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for researchers in a wide range of fields.

Scientific Research Applications

Discovery and Anticonvulsant Activity

The compound has been explored for its anticonvulsant activity in several animal models. A study found it to be effective against maximal electroshock (MES) induced seizures in mice. This research highlights its potential as a new anticonvulsant, focusing on modifications to enhance plasma concentrations and minimize metabolic inactivation, thereby increasing efficacy (Robertson et al., 1987).

Synthesis and Evaluation of Derivatives

Another study focused on the synthesis and biological evaluation of benzenesulfonamide derivatives, showcasing their in vitro antitumor activity against certain cell lines. This highlights the compound's utility in developing novel therapeutic agents with potential antitumor properties (Fahim & Shalaby, 2019).

Novel Synthesis Methods

Research has also delved into innovative synthesis methods that enable the creation of new compounds with potential applications in drug development and other fields. For example, one study detailed a novel synthesis approach for pyrroles and pyrrolin-2-ones through the reduction of oximes and nitro compounds to imines (Barton et al., 1986).

Chromatographic Determination

The determination of this compound in biological samples, such as rat serum and urine, through liquid chromatography has been developed for pharmacokinetic studies. This advancement aids in the accurate measurement of drug concentrations, essential for the evaluation of pharmacological effects (Dockens et al., 1987).

Routes to Heterocycles

Explorations into the synthesis of heterocyclic compounds via sulphenylation of unsaturated amides have been reported. This method opens new pathways for creating heterocycles, which are crucial in medicinal chemistry and drug design (Samii et al., 1987).

properties

IUPAC Name

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWXZBLFMQXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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